Cas no 896335-39-0 (3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea)

3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea Chemical and Physical Properties
Names and Identifiers
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- 3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea
- 1-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-(4-chlorophenyl)urea
- AKOS024661442
- 896335-39-0
- 1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(4-chlorophenyl)urea
- F2573-0007
- SR-01000023304
- 3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-(4-chlorophenyl)urea
- SR-01000023304-1
-
- Inchi: 1S/C21H25ClN4O3/c1-25-8-10-26(11-9-25)18(15-2-7-19-20(12-15)29-14-28-19)13-23-21(27)24-17-5-3-16(22)4-6-17/h2-7,12,18H,8-11,13-14H2,1H3,(H2,23,24,27)
- InChI Key: UAEOGHCOSFQSMR-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)NC(NCC(C1=CC=C2C(=C1)OCO2)N1CCN(C)CC1)=O
Computed Properties
- Exact Mass: 416.1615184g/mol
- Monoisotopic Mass: 416.1615184g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 538
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 66.1Ų
3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2573-0007-75mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-(4-chlorophenyl)urea |
896335-39-0 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2573-0007-3mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-(4-chlorophenyl)urea |
896335-39-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2573-0007-5mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-(4-chlorophenyl)urea |
896335-39-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2573-0007-10mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-(4-chlorophenyl)urea |
896335-39-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2573-0007-50mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-(4-chlorophenyl)urea |
896335-39-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2573-0007-30mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-(4-chlorophenyl)urea |
896335-39-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2573-0007-100mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-(4-chlorophenyl)urea |
896335-39-0 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2573-0007-2μmol |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-(4-chlorophenyl)urea |
896335-39-0 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2573-0007-5μmol |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-(4-chlorophenyl)urea |
896335-39-0 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2573-0007-2mg |
3-[2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-1-(4-chlorophenyl)urea |
896335-39-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 |
3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea Related Literature
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Thomas M. Cooper,Joy E. Haley,Douglas M. Krein,Aaron R. Burke,David J. Stewart,Jennifer L. Fore,Jonathan E. Slagle Phys. Chem. Chem. Phys., 2019,21, 26420-26429
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Eric M. Simmons,Richmond Sarpong Nat. Prod. Rep., 2009,26, 1195-1217
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Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583
Additional information on 3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea
Comprehensive Overview of 3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea (CAS No. 896335-39-0)
The compound 3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea (CAS No. 896335-39-0) is a structurally complex molecule that has garnered significant attention in pharmaceutical and biochemical research. Its unique combination of a benzodioxole moiety, a methylpiperazine group, and a chlorophenylurea backbone makes it a subject of interest for its potential therapeutic applications. Researchers are particularly intrigued by its possible interactions with neurotransmitter systems and its role in modulating cellular signaling pathways.
In recent years, the scientific community has shown growing interest in compounds like 3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea due to their potential applications in addressing neurological and metabolic disorders. Searches for terms such as "benzodioxole derivatives," "piperazine-based therapeutics," and "chlorophenylurea compounds" have surged, reflecting the demand for innovative solutions in drug development. This compound's structural features align with current trends in precision medicine, where multi-targeted approaches are increasingly favored.
The pharmacological profile of CAS No. 896335-39-0 is particularly noteworthy. The benzodioxol-5-yl component is known to enhance blood-brain barrier permeability, while the 4-methylpiperazin-1-yl group may contribute to receptor binding affinity. These characteristics have led to investigations into its potential as a modulator of G-protein-coupled receptors (GPCRs), a hot topic in contemporary drug discovery. Questions frequently searched in relation to such compounds include "how do benzodioxole derivatives interact with GPCRs" and "what are the metabolic pathways of piperazine-containing drugs," indicating strong public and professional interest.
From a synthetic chemistry perspective, the preparation of 3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea presents interesting challenges that have become a focus of optimization studies. The incorporation of both the benzodioxole and piperazine rings requires careful consideration of reaction conditions to maintain yield and purity. Recent publications have explored novel synthetic routes, with search terms like "efficient synthesis of complex urea derivatives" and "green chemistry approaches to heterocyclic compounds" reflecting current priorities in the field.
The physicochemical properties of CAS No. 896335-39-0 contribute to its research appeal. With moderate lipophilicity (predicted logP ~2.5-3.0) and the presence of hydrogen bond donors/acceptors, this compound demonstrates favorable characteristics for drug development. These properties align with current pharmaceutical industry trends toward "beyond Rule of Five" molecules, as evidenced by frequent searches for "drug-like properties of complex heterocycles" and "optimizing bioavailability in multi-ring systems."
Recent computational studies have investigated the three-dimensional conformation of 3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea, particularly focusing on how the methylpiperazine group affects molecular flexibility. Such analyses are crucial for understanding potential binding modes and have become increasingly important with the rise of AI-assisted drug design - a frequently searched term in pharmaceutical research. The compound's structural complexity makes it an interesting case study for molecular dynamics simulations.
In biochemical assays, preliminary data suggest that CAS No. 896335-39-0 may exhibit selective activity toward certain enzyme systems. This has sparked interest in its potential as a lead compound for various therapeutic areas, with particular attention to its structure-activity relationship (SAR) - another highly searched term in medicinal chemistry. Researchers are particularly curious about how modifications to the chlorophenyl or piperazine components might affect biological activity.
The stability profile of 3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea under various conditions has become a topic of investigation, especially given the current emphasis on drug formulation science. Questions like "how to improve stability of urea derivatives" and "solid-state characterization of complex pharmaceuticals" frequently appear in search queries, reflecting practical concerns in pharmaceutical development.
From a safety perspective, early toxicological assessments of CAS No. 896335-39-0 have followed modern paradigms in drug development, with particular attention to ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) - a consistently trending topic in pharmacological searches. The compound's structural features suggest it may have a favorable safety profile, though comprehensive studies are needed to confirm this hypothesis.
As research into 3-2-(2H-1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl-1-(4-chlorophenyl)urea continues, its potential applications continue to expand. Current investigations are exploring its possible utility in areas ranging from neurological disorders to metabolic conditions, aligning with broader trends in multi-target drug discovery. The compound represents an interesting case study in how complex molecular architectures can be designed to address multiple biological pathways simultaneously - a concept frequently searched as "polypharmacology approaches" in contemporary literature.
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